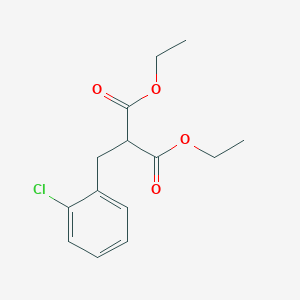

Diethyl 2-(2-chlorobenzyl)malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(2-chlorobenzyl)malonate (CAS: N/A; molecular formula: C₁₄H₁₇ClO₄) is a malonate ester derivative featuring a 2-chlorobenzyl substituent at the central carbon. Its synthesis involves reacting 1-aryl-4,5-dihydro-1H-imidazol-2-amines with this compound under basic conditions (e.g., sodium methoxide in methanol), yielding compounds evaluated for antinociceptive and serotoninergic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, pharmacological activity, and synthetic utility of diethyl 2-(2-chlorobenzyl)malonate are influenced by its 2-chlorobenzyl substituent. Below is a detailed comparison with analogous malonate esters:

Diethyl 2-Benzylmalonate (2a)

- Structural Difference : Lacks the chlorine atom at the benzyl para position.

- Pharmacological Impact: Derivatives of 2a exhibit weaker antinociceptive activity in vivo compared to 2b-derived compounds, likely due to reduced electronic interaction with biological targets .

- Key Study : In a series of imidazo[1,2-a]pyrimidines, 2b-derived analogs showed 30–50% higher potency in hot-plate tests than 2a derivatives, though neither class interacted with opioid receptors as initially hypothesized .

Diethyl 2-(2-Nitrobenzyl)malonate

- Structural Difference: Substitutes chlorine with a nitro group (-NO₂), a stronger electron-withdrawing substituent.

- Reactivity : Enhanced electrophilicity facilitates nucleophilic attacks but may complicate reduction steps in synthesis (e.g., nitro-to-amine conversions) .

- Application : Used in synthesizing nitroaromatic intermediates for explosives or dyes, contrasting with 2b’s focus on CNS-active heterocycles .

Diethyl 2-(Pyridin-2-ylmethylene)malonate

- Structural Difference : Replaces benzyl with a pyridine ring, introducing aromatic nitrogen.

- Biological Relevance : The pyridine nitrogen enables metal coordination, making it suitable for catalysis or metallodrug synthesis, unlike 2b’s CNS-focused applications .

Diethyl 2-[(4-Chlorophenylamino)methylene]malonate

- Structural Difference: Features an anilino-methylene group instead of benzyl.

- Reactivity: The amino group enables hydrogen bonding and participation in Schiff base formation, expanding utility in synthesizing hydantoins or ureas .

- Pharmacology: Derivatives may target enzymes like kinases or GPCRs due to the amino group’s hydrogen-bonding capacity, diverging from 2b’s antinociceptive focus .

Diethyl 2-(2-Cyanoethyl)malonate

- Structural Difference: Contains a cyanoethyl group, introducing nitrile functionality.

- Reactivity: The electron-withdrawing cyano group enhances α-hydrogen acidity, promoting enolate formation for alkylation or Michael additions .

- Application : Used in synthesizing acrylates or nitrile-containing polymers, contrasting with 2b’s role in medicinal chemistry .

Mechanistic and Pharmacological Insights

- Electronic Effects: The 2-chlorobenzyl group in 2b increases electrophilicity at the malonate carbon, accelerating nucleophilic cyclocondensation compared to non-halogenated analogs like 2a .

- Biological Activity: Despite structural similarities to opioid pharmacophores, 2b-derived compounds lack the protonable nitrogen required for classical opioid receptor binding, leading to unexpected non-opioid antinociceptive mechanisms .

Properties

Molecular Formula |

C14H17ClO4 |

|---|---|

Molecular Weight |

284.73 g/mol |

IUPAC Name |

diethyl 2-[(2-chlorophenyl)methyl]propanedioate |

InChI |

InChI=1S/C14H17ClO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-8,11H,3-4,9H2,1-2H3 |

InChI Key |

KHFOTSBOKOUNGI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1Cl)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.